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Introduction

Triiron dodecacarbonyl, Fes(CO)az, is a versatile reagent in organic synthesis, notable for its
efficacy as a deoxygenating agent.[1][2] As a source of iron in a low oxidation state, it can
effectively remove oxygen from various functional groups, including nitro compounds, amine N-
oxides, sulfoxides, and epoxides. This reactivity profile makes it a valuable tool in synthetic
chemistry, particularly in the pharmaceutical industry for the transformation of functional groups
and the synthesis of complex molecular architectures. Triiron dodecacarbonyl is an air-
sensitive, dark green solid that is soluble in many organic solvents.[1] Its reactivity is attributed
to the iron cluster's ability to coordinate to oxygen atoms, facilitating their removal.

This document provides detailed application notes and experimental protocols for the
deoxygenation of various organic compounds using triiron dodecacarbonyl. It includes
reaction mechanisms, substrate scope, and quantitative data to guide researchers in utilizing
this reagent effectively and safely.

General Safety Precautions

Triiron dodecacarbonyl is a source of carbon monoxide and is air-sensitive. All manipulations
should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard
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Schlenk line or glovebox techniques. Finely divided iron residues from the reaction can be
pyrophoric and should be handled with care.[2] Appropriate personal protective equipment,
including safety glasses, lab coat, and gloves, should be worn at all times.

Deoxygenation of Nitro Compounds

The reduction of nitro compounds is a fundamental transformation in organic synthesis,
providing access to valuable amine derivatives. Triiron dodecacarbonyl offers a method for
the deoxygenation of aromatic and aliphatic nitro compounds to yield various products,
including anilines, azoxybenzenes, and azobenzenes, depending on the reaction conditions.

Mechanism of Deoxygenation of Nitro Compounds

The deoxygenation of nitro compounds by triiron dodecacarbonyl is believed to proceed
through a series of single-electron transfer steps. The iron carbonyl cluster acts as a reducing
agent, transferring electrons to the nitro group. The specific intermediates can vary, but the
general pathway involves the stepwise reduction of the nitro group to nitroso, hydroxylamino,
and finally the amino group. Under certain conditions, condensation reactions between
intermediates can lead to the formation of azoxy and azo compounds.

Logical Relationship: Deoxygenation of Nitro Compounds
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Caption: Stepwise reduction of nitro compounds by Fe3(CO)12.

Quantitative Data: Deoxygenation of Nitroarenes
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Entry Substrate Product(s) Yield (%) Reference
1 Nitrobenzene Azoxybenzene 85 [1]
2 Nitrobenzene Azobenzene 78 [1]
3 Nitrobenzene Aniline 75 [1]
4-
4 Chloronitrobenze  4-Chloroaniline High N/A
ne
5 2-Nitrotoluene 2-Toluidine High N/A

Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocol: Deoxygenation of Nitrobenzene
to Azoxybenzene

Materials:

¢ Nitrobenzene

Triiron dodecacarbonyl (Fe3(CO)12)

Anhydrous pyridine

Anhydrous hexane

Silica gel for column chromatography

Standard laboratory glassware for inert atmosphere reactions
Procedure:

 In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux
condenser under a nitrogen atmosphere, dissolve nitrobenzene (1.0 mmol) in anhydrous
pyridine (20 mL).
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 To this solution, add triiron dodecacarbonyl (1.2 mmol).

e Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

e Upon completion of the reaction, cool the mixture to room temperature.
e Remove the pyridine under reduced pressure.

o The residue is then subjected to column chromatography on silica gel using a hexane-ethyl
acetate gradient as the eluent to isolate the pure azoxybenzene.

o Characterize the product by *H NMR, 13C NMR, and mass spectrometry.

Deoxygenation of Amine N-Oxides

The deoxygenation of amine N-oxides is a crucial reaction for the regeneration of tertiary
amines, which may have been oxidized during other synthetic steps or are the primary targets
of a synthesis. Triiron dodecacarbonyl has been shown to be an effective reagent for this
transformation.[3]

Mechanism of Deoxygenation of Amine N-Oxides

The deoxygenation of amine N-oxides by triiron dodecacarbonyl likely involves the
coordination of the iron center to the oxygen atom of the N-oxide. This is followed by an
electron transfer from the iron carbonyl complex to the N-O bond, leading to its cleavage and
the formation of the corresponding tertiary amine and an iron-oxo species.

Experimental Workflow: Deoxygenation of Amine N-Oxides
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Set up inert atmosphere reaction

Dissolve amine N-oxide in solvent

Add Fe3(CO)a2

Heat and stir reaction mixture

Aqueous workup and extraction

Purify by column chromatography

Characterize product
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Caption: A typical workflow for the deoxygenation of amine N-oxides.
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o _ ion of Amine N-Oxid

Entry Substrate Product Yield (%) Reference
1 Pyridine N-oxide Pyridine High N/A
Trimethylamine ) ] )
2 ) Trimethylamine High N/A
N-oxide
N- N-
3 Methylmorpholin Methylmorpholin High N/A
e N-oxide e

Yields are generally high but depend on the specific substrate and reaction conditions.

Experimental Protocol: Deoxygenation of Pyridine N-
oxide

Materials:

Pyridine N-oxide

Triiron dodecacarbonyl (Fe3(CO)12)

Anhydrous tetrahydrofuran (THF)

Diatomaceous earth (Celite®)

Standard laboratory glassware for inert atmosphere reactions
Procedure:

» In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve pyridine N-oxide (1.0
mmol) in anhydrous THF (20 mL).

e Add triiron dodecacarbonyl (1.1 mmol) to the solution at room temperature.

« Stir the reaction mixture at room temperature and monitor its progress by TLC.
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e Once the reaction is complete, filter the mixture through a pad of Celite® to remove insoluble
iron residues.

e Wash the Celite® pad with additional THF.
o Combine the filtrates and remove the solvent under reduced pressure.
e The crude product can be further purified by distillation or chromatography if necessary.

o Confirm the identity and purity of the resulting pyridine by spectroscopic methods.

Deoxygenation of Sulfoxides

The deoxygenation of sulfoxides to the corresponding sulfides is a valuable transformation in
organic synthesis, particularly in the context of protecting group strategies and the synthesis of
sulfur-containing natural products. While less common, triiron dodecacarbonyl can be
employed for this purpose.

Mechanism of Deoxygenation of Sulfoxides

The deoxygenation of sulfoxides with triiron dodecacarbonyl is thought to proceed via
coordination of the iron center to the sulfoxide oxygen. This is followed by an oxygen atom
transfer to the iron cluster, resulting in the formation of the sulfide and an iron-oxo species. The
reaction of Fe3(CO)12 with thiols and disulfides to form thiolate-bridged complexes suggests the
affinity of the iron carbonyl for sulfur-containing compounds.[1]

Quantitative Data: Deoxygenation of Sulfoxides

Entry Substrate Product Yield (%)
1 Dibenzyl sulfoxide Dibenzyl sulfide Moderate
2 Diphenyl sulfoxide Diphenyl sulfide Moderate

Data is limited; yields are generally moderate and require optimization.

Experimental Protocol: Deoxygenation of Dibenzyl
Sulfoxide
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Materials:

Dibenzyl sulfoxide
Triiron dodecacarbonyl (Fe3(CO)12)
Anhydrous toluene
Silica gel for column chromatography

Standard laboratory glassware for inert atmosphere reactions

Procedure:

In a Schlenk tube, combine dibenzyl sulfoxide (1.0 mmol) and triiron dodecacarbonyl (1.2
mmol).

Add anhydrous toluene (15 mL) via syringe.
Seal the tube and heat the mixture at 80 °C with stirring.
Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and filter through a short plug of silica gel to
remove iron residues, eluting with toluene.

Remove the solvent from the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure dibenzyl
sulfide.

Characterize the product using appropriate spectroscopic techniques.

Deoxygenation of Epoxides

The deoxygenation of epoxides to alkenes is a key transformation in organic synthesis,

allowing for the stereospecific formation of double bonds. While a variety of reagents are
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known to effect this transformation, the use of triiron dodecacarbonyl is less documented but
remains a potential method.

Mechanism of Deoxygenation of Epoxides

The deoxygenation of epoxides by triiron dodecacarbonyl is proposed to involve the
coordination of the iron cluster to the epoxide oxygen, followed by a concerted or stepwise
cleavage of the C-O bonds to form the alkene and an iron-oxo species. The stereochemical
outcome of the reaction (retention or inversion) can depend on the specific mechanism and the
substrate.[4]

Signaling Pathway: Proposed Epoxide Deoxygenation
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Caption: Proposed pathway for epoxide deoxygenation with Fe3(CO)i2.

Stereochemist

Entry Substrate Product Yield (%)
ry
1 Styrene oxide Styrene N/A Moderate
Cyclohexene )
2 ” Cyclohexene Retention Moderate
oxide
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Data in this area is scarce and requires further investigation. Yields are expected to be
moderate and highly substrate-dependent.

Experimental Protocol: Deoxygenation of Styrene Oxide

Materials:

Styrene oxide

Triiron dodecacarbonyl (Fe3(CO)12)

Anhydrous benzene or toluene

Standard laboratory glassware for inert atmosphere reactions

Procedure:

In a flame-dried, inert-atmosphere flask, dissolve styrene oxide (1.0 mmol) in anhydrous
benzene (20 mL).

e Add triiron dodecacarbonyl (1.2 mmol) to the solution.

» Heat the reaction mixture to 80 °C and stir.

o Monitor the formation of styrene by gas chromatography-mass spectrometry (GC-MS).
e Upon completion, cool the reaction to room temperature.

« Filter the mixture through a pad of silica gel, washing with the reaction solvent.

o Carefully remove the solvent by distillation to obtain the crude styrene.

» Further purification can be achieved by careful distillation if required.

o Confirm the product identity by comparing its spectroscopic data with that of an authentic
sample.

Conclusion
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Triiron dodecacarbonyl is a potent deoxygenating agent for a range of organic functional
groups. Its application in the reduction of nitro compounds and amine N-oxides is well-
established, offering high yields and predictable outcomes. While its use for the deoxygenation
of sulfoxides and epoxides is less explored, it presents a promising area for further research
and methods development. The protocols provided herein serve as a starting point for
researchers to explore the synthetic utility of this versatile iron carbonyl cluster. Careful
adherence to inert atmosphere techniques and safety precautions is essential for the
successful and safe application of these methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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